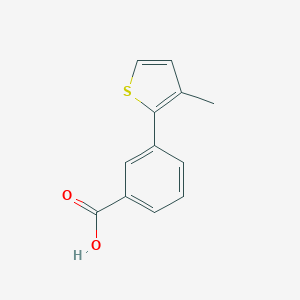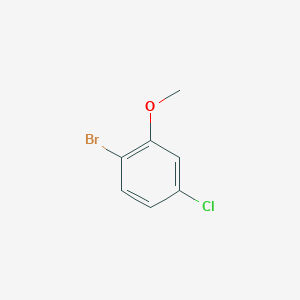
2-Bromo-5-chloroanisole
Übersicht
Beschreibung
2-Bromo-5-chloroanisole (2-BCA) is a halogenated aromatic compound that has been used in a variety of scientific research applications. It is a colorless, low volatility liquid with a pungent odor and a boiling point of 108.5 °C. It is soluble in most organic solvents and is used as a reagent in organic synthesis. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Catalytic Reactions : 2-Bromo-5-chloroanisole is studied in the context of catalytic reactions. For instance, glucose is used as a renewable reductant in the Pd-nanoparticle-catalyzed reductive homocoupling of bromo- and chloroarenes, including chloroanisoles, in an aqueous medium. This process is significant for sustainable chemical synthesis (Monopoli et al., 2010).
Environmental Monitoring : Bromochloroanisoles, including compounds similar to this compound, are monitored in the marine troposphere of the Atlantic Ocean. These compounds are significant as they have mixed biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
Chemical Dehalogenation : Studies focus on the dehalogenation of brominated and chlorinated anisoles, including bromochloroanisoles, using silica-supported palladium catalysts. This is crucial for understanding chemical reactions and for potential environmental remediation applications (Ukisu, 2019).
Radiolysis Studies : Research into the radiation-induced degradation of compounds like 2-chloroanisole in aqueous media provides insights into the stability and breakdown products of such compounds under radiation, which is relevant for environmental and safety assessments (Quint, 2006).
Metabolic Studies : The metabolism of halo-substituted compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, in various species, including rats, is analyzed to understand biotransformation processes. These studies are relevant for pharmacology and toxicology (Kanamori et al., 2002).
Odor Formation in Water : Chloroanisoles, which are structurally similar to this compound, are studied for their role in causing earthy and musty odors in drinking water. Understanding their formation and control is crucial for water quality management (Zhang et al., 2016).
Synthesis of Derivatives : Studies on the synthesis of bromo and chloro substituted compounds for potential applications in medicine, such as analgesic agents, highlight the versatility of these compounds in pharmaceutical research (Bachar & Lahiri, 2004).
Industrial Process Scale-Up : Research on the scale-up of processes for synthesizing key intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which are relevant for manufacturing therapeutic agents, shows the industrial application of these compounds (Zhang et al., 2022).
Electrochemical Behavior in Batteries : The role of compounds like 2-chloroanisole as electrolyte additives in Li-ion batteries for overcharge protection is explored, indicating the potential of such compounds in energy storage technologies (Yong-kun, 2009).
Safety and Hazards
2-Bromo-5-chloroanisole is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for 2-Bromo-5-chloroanisole are not available in the retrieved data, it’s worth noting that such compounds are often used as intermediates in the synthesis of various pharmaceuticals . Therefore, future research could potentially explore new synthetic routes or applications for this compound in pharmaceutical synthesis.
Wirkmechanismus
Target of Action
It is known to be used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Bromo-5-chloroanisole may act as an electrophile. The bromine atom in the compound can form a bond with a transition metal catalyst, such as palladium, in a process known as oxidative addition . This forms a complex that can then undergo transmetalation with a boron reagent, transferring the organic group to the metal .
Biochemical Pathways
Its use in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
Its physical properties such as boiling point (240-245 °c/748 mmhg) , melting point (27-28 °C) , and density (1.631 g/mL at 25 °C) can influence its bioavailability.
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new carbon-carbon bonds via cross-coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at room temperature . It’s also important to ensure adequate ventilation when handling this compound to avoid inhalation .
Biochemische Analyse
Biochemical Properties
The role of 2-Bromo-5-chloroanisole in biochemical reactions is not well-documented in the literature. It is known that halogenated anisoles like this compound can participate in various biochemical reactions due to their reactive halogen atoms. These atoms can form covalent bonds with proteins, enzymes, and other biomolecules, altering their function and potentially influencing biochemical pathways .
Molecular Mechanism
It is known that halogenated compounds can interact with various biomolecules at the molecular level, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal temperatures and pressures .
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGYLDZGJLVLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591938 | |
| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-09-8 | |
| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
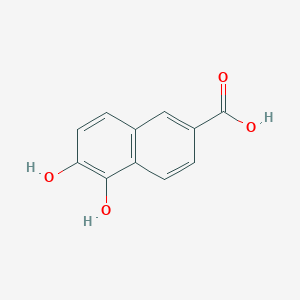
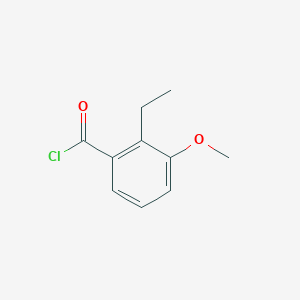

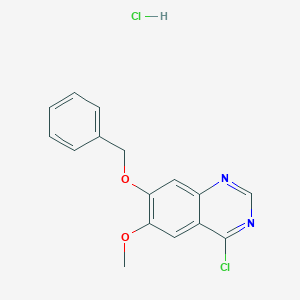
![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)

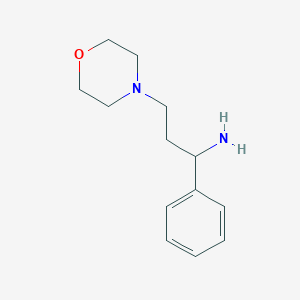

![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)
